molecular formula C16H15N5O2 B14262856 3-Phenyl-1H-indole-2,5-dicarbohydrazide CAS No. 132371-73-4

3-Phenyl-1H-indole-2,5-dicarbohydrazide

Cat. No.: B14262856
CAS No.: 132371-73-4
M. Wt: 309.32 g/mol
InChI Key: WXIQSRPRYLRJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1H-indole-2,5-dicarbohydrazide is a high-purity chemical reagent serving as a versatile core scaffold for developing novel bioactive molecules in pharmaceutical research. Structurally similar indole-2-carbohydrazide derivatives have demonstrated significant potential as tubulin inhibitors, exhibiting potent antiproliferative activity against a range of human cancer cell lines, including triple-negative breast cancer, colon cancer, and melanoma . These compounds destabilize microtubules, induce G2/M cell cycle arrest, and promote apoptosis by targeting the colchicine binding site of tubulin . Furthermore, indole-based bis-acylhydrazone compounds, which share key structural features, have been investigated as potent inhibitors of α-glucosidase, showing promise for the development of new therapeutics for Type 2 diabetes . The indole ring system is a privileged structure in medicinal chemistry, and this dicarbohydrazide derivative provides a flexible platform for structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

132371-73-4

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

3-phenyl-1H-indole-2,5-dicarbohydrazide

InChI

InChI=1S/C16H15N5O2/c17-20-15(22)10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(19-12)16(23)21-18/h1-8,19H,17-18H2,(H,20,22)(H,21,23)

InChI Key

WXIQSRPRYLRJRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C(=O)NN)C(=O)NN

Origin of Product

United States

Significance of the Indole Nucleus in Heterocyclic Chemistry and Advanced Materials Research

The indole (B1671886) nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is one of the most important heterocyclic scaffolds in chemistry. nih.gov Its significance stems from its widespread presence in nature and its versatile chemical properties. nih.govbiosynth.com In the realm of biology and medicine, the indole ring is a core component of the essential amino acid tryptophan and its metabolites, such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govbiosynth.com This inherent biocompatibility has made the indole scaffold a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with diverse pharmacological activities. researchgate.netnih.gov

Indole derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory agents like Indomethacin, antimigraine drugs from the triptan class, and numerous anticancer agents such as Vinblastine and Vincristine. nih.govmdpi.com The ability of the indole ring, particularly its N-H group, to form crucial hydrogen bonds allows it to interact effectively with a variety of biological targets, including proteins and enzymes, making it a "privileged scaffold" in drug discovery. researchgate.netmdpi.com

Beyond pharmaceuticals, the unique electronic properties of the indole ring system have led to its exploration in advanced materials research. Its aromatic and electron-rich nature makes it suitable for applications in organic electronics, where indole-based polymers and small molecules are investigated for use in organic light-emitting diodes (OLEDs), solar cells, and sensors. The development of novel indole-containing functional materials is an active area of research, highlighting the scaffold's versatility beyond its traditional biological roles. mdpi.comchemrxiv.org

Table 1: Examples of Biologically Active Indole-Containing Compounds

Compound Class Biological Significance
Tryptophan Amino Acid Essential amino acid; precursor to serotonin and melatonin. nih.gov
Serotonin Neurotransmitter Regulates mood, sleep, and appetite. nih.govcreative-proteomics.com
Indomethacin NSAID Anti-inflammatory drug used to reduce pain and fever. nih.gov
Vinblastine Vinca Alkaloid Anticancer agent used in chemotherapy; inhibits tubulin polymerization. nih.govmdpi.com
Sumatriptan Triptan Used for the treatment of migraine headaches. nih.gov

Structural Characteristics and Chemical Importance of Hydrazide Functional Groups Within Organic Frameworks

Hydrazides are a class of organic compounds characterized by the presence of a C(=O)NHNH₂ functional group. mdpi.com This structural unit is a derivative of carboxylic acids where the hydroxyl group is replaced by a hydrazine (B178648) moiety. wikipedia.org The chemical importance of hydrazides lies in their rich reactivity, which makes them exceptionally versatile building blocks, or synthons, in organic synthesis. mdpi.comresearchgate.net

The key structural characteristics of the hydrazide group include:

Nucleophilicity : The terminal -NH₂ group is nucleophilic, allowing it to react with electrophiles, most notably the carbonyl group of aldehydes and ketones to form hydrazones. researchgate.netwikipedia.org

Keto-Enol Tautomerism : Hydrazides can exhibit amido-iminol (a form of keto-enol) tautomerism, where they exist in equilibrium between the keto form (C=O) and the enol form (C=N). While they typically exist in the keto form in the solid state, the equilibrium can be present in solution. mdpi.comresearchgate.net

Ligand Properties : The hydrazide moiety and its derivatives, such as hydrazones, can act as bidentate ligands, capable of coordinating with metal ions through the carbonyl oxygen and the imine nitrogen. mdpi.com

This reactivity makes hydrazides invaluable intermediates for the synthesis of a wide range of heterocyclic compounds, including five- and six-membered rings containing multiple heteroatoms. mdpi.comresearchgate.net Furthermore, the ability of hydrazide and hydrazine groups to form robust covalent bonds has been harnessed in materials science for the construction of Covalent Organic Frameworks (COFs). nih.govnih.gov These crystalline porous polymers have applications in areas such as water harvesting from arid air, where the specific properties of the hydrazide linkage can be tailored to influence the material's water sorption behavior. nih.govnih.gov The transformation of hydrazine linkages to more stable hydrazide linkages within a COF demonstrates the functional group's utility in creating advanced, functional materials. nih.gov

Rationale for Comprehensive Investigation of the 3 Phenyl 1h Indole 2,5 Dicarbohydrazide System

The rationale for focusing on the 3-Phenyl-1H-indole-2,5-dicarbohydrazide system is rooted in the principles of medicinal and materials chemistry, where combining proven structural motifs with versatile functional groups is a powerful strategy for generating novel molecules with high potential.

The core of the molecule is the 3-phenyl-1H-indole scaffold. The presence of a phenyl group at the C3 position of the indole (B1671886) ring is a common feature in many biologically active compounds. nih.govresearchgate.net This substitution pattern is known to contribute to activities such as antimycobacterial and anticancer effects, making the 3-phenyl-indole core a promising starting point for drug design. nih.govresearchgate.net

The novelty and potential of the target molecule are significantly enhanced by the presence of two hydrazide groups, one at the C2 position and another at the C5 position.

Versatile Synthetic Handles : Each hydrazide group serves as a reactive site for a multitude of chemical transformations. They can be readily converted into hydrazones, pyrazoles, oxadiazoles (B1248032), and other heterocyclic systems, allowing for the creation of a large and diverse library of derivatives from a single precursor. mdpi.comresearchgate.net

Dual Functionality and Polymerization : The presence of two hydrazide groups opens up possibilities that are not available to mono-hydrazide analogues. This dicarbohydrazide structure can act as a bifunctional monomer for the synthesis of novel polymers or macrocycles. It also allows for the attachment of two different molecular entities, which could be useful in creating probes, dual-action drugs, or complex material architectures.

Platform for New Materials : Drawing from the use of hydrazides in COFs, the this compound system is an ideal candidate for designing new porous organic materials. nih.gov The rigid and planar indole core combined with the linkage-forming capability of the two hydrazide groups could lead to crystalline frameworks with tailored porosity and functionality for applications in catalysis, sensing, or separations.

Therefore, the this compound system is a strategically designed platform that synergistically combines a biologically relevant core with synthetically versatile functional groups, justifying a thorough investigation into its potential in both medicinal chemistry and materials science.

Overview of Key Research Domains Applicable to 3 Phenyl 1h Indole 2,5 Dicarbohydrazide Derivatives

Retrosynthetic Analysis and Identification of Key Intermediates for this compound

A logical retrosynthetic analysis of the target compound, this compound (I), begins with the disconnection of the two carbohydrazide (B1668358) moieties. This transformation is a standard conversion from a carboxylic acid ester precursor, leading to the key intermediate, a dialkyl 3-phenyl-1H-indole-2,5-dicarboxylate (II).

Further disconnection of this key intermediate (II) involves breaking the bonds formed to functionalize the indole core. The C3-phenyl bond can be disconnected via a palladium-catalyzed cross-coupling reaction, leading to a 3-halo-indole derivative (III) and phenylboronic acid, or via direct arylation from a simpler indole. The C2 and C5 ester groups can be traced back to a suitably substituted aniline (B41778) derivative (IV) and a keto-ester or equivalent partner in a classic indole synthesis, such as the Fischer or Nenitzescu synthesis.

Therefore, a plausible forward synthesis would involve:

Construction of a functionalized indole ring bearing substituents or handles for substitution at the C2 and C5 positions.

Introduction of the phenyl group at the C3 position.

Conversion of the C2 and C5 functional groups into ester moieties.

Final conversion of the diester intermediate into the target dicarbohydrazide.

The key intermediate for the final step is identified as dimethyl or diethyl 3-phenyl-1H-indole-2,5-dicarboxylate .

Approaches to the Indole Ring System Construction and Functionalization

The construction of the highly functionalized 3-phenyl-1H-indole-2,5-dicarboxylate core requires specific and regioselective methodologies for forming carbon-carbon and carbon-heteroatom bonds at the C2, C3, and C5 positions.

Introducing a carboxylate group at the C2 position of the indole ring is a critical step. This can be achieved either during the primary cyclization to form the indole or by post-functionalization of a pre-formed indole.

Domino Hydroamination/Fischer Indole Cyclization: A one-pot method for the synthesis of indole-2,3-dicarboxylates can be achieved from 1-alkyl-1-phenylhydrazines and acetylene (B1199291) carboxylates. researchgate.net This approach builds the indole ring with the desired C2-carboxylate already incorporated.

Palladium-Catalyzed Carbonylative Cyclization: Synthesis of 2-aroylindoles can be accomplished through a one-pot palladium-catalyzed domino reaction involving C,N-coupling, carbon monoxide insertion, and Suzuki–Miyaura coupling from 2-gem-dibromovinylaniline. beilstein-journals.org This method introduces a carbonyl group at the C2 position.

Transition-Metal-Free Synthesis: A transition-metal-free condensation reaction using N- or O-benzyl benzaldehydes and dimethyl sulfoxide (B87167) as a carbon source can yield 2-aryl indoles, demonstrating a method for C2-C bond formation. organic-chemistry.org

These strategies highlight that the C2-carboxylate can be installed through various cyclization techniques, providing a direct route to precursors for the target molecule.

The introduction of a phenyl group at the C3 position is one of the most common functionalizations of the indole nucleus, which is typically nucleophilic at this position.

Direct C-H Arylation: A well-established protocol for the direct arylation of N-H indoles uses a catalytic system of palladium(II) acetate (B1210297) and bis(diphenylphosphino)methane (B1329430) (dppm). researchgate.net This method is highly regioselective for the C3 position and can be used to synthesize 3-phenyl-1H-indoles directly from the parent indole and an aryl halide. researchgate.netnih.gov

Friedel-Crafts Type Reactions: Arenesulfonyl indoles can act as precursors to an in situ generated alkylideneindolenine intermediate, which can then react with nucleophiles like 2-naphthols in a Friedel-Crafts reaction to achieve C3-substitution. rsc.org

Lewis Acid Catalyzed Alkylation: Boron trifluoride etherate (BF₃-OEt₂) can promote the C3-alkylation of indoles with maleimides. nih.gov While not a direct phenylation, this demonstrates the electrophilic substitution chemistry at C3. Similarly, B(C₆F₅)₃ can catalyze the direct C3 alkylation of indoles using amine-derived alkylating agents. acs.org

Iodine-Catalyzed Benzylation: Molecular iodine can catalyze the selective C-3 benzylation of indoles with benzylic alcohols, offering a greener alternative to metal-catalyzed methods. acs.org

Table 1: Methodologies for C3 Phenylation of Indoles
MethodCatalyst/ReagentKey FeaturesReference
Direct C-H ArylationPd(OAc)₂, dppm, LiOH·H₂OHigh regioselectivity for C3; tolerant of N-H indoles. researchgate.netnih.gov
Reaction with Arenesulfonyl IndolesQuinidine derived thioureaProceeds via an alkylideneindolenine intermediate. rsc.org
Dearomative HydroarylationTriflic Acid (TfOH)Generates a C3-electrophilic indole for reaction with arenes. nih.gov
Iodine-Catalyzed BenzylationMolecular Iodine (I₂)Metal-free, environmentally benign process using benzylic alcohols. acs.org

Functionalization of the indole's benzenoid ring, particularly at the C5 position, is more challenging than at the pyrrole (B145914) ring. Directed C-H activation or the use of pre-functionalized starting materials are common strategies.

Modified Madelung Reaction: An efficient synthesis of 2,5-disubstituted-3-cyanoindoles can be achieved through a highly selective iodination followed by a modified Madelung reaction. researchgate.net The resulting 5-iodoindole (B102021) is a versatile intermediate for further functionalization.

Direct C5-H Iodination: A metal-free, highly regioselective C5-H direct iodination of indoles has been developed. rsc.org The resulting 5-iodoindoles are valuable precursors for cross-coupling reactions to introduce a carboxyl group or its synthetic equivalent.

Palladium-Catalyzed C-H Arylation: Using a removable pivaloyl directing group at the C3 position, regioselective C5 arylation of the indole core can be achieved with a copper catalyst. nih.gov

Nenitzescu 5-Hydroxyindole Synthesis: While providing a C5-hydroxy group, the Nenitzescu synthesis, involving the reaction of benzoquinones with enamines, is a classic method for constructing the indole core with inherent C5 functionality. nih.gov This hydroxyl group can later be converted to other functionalities.

Table 2: Strategies for C5 Functionalization of Indoles
MethodReagent/CatalystIntermediate/ProductReference
Modified Madelung ReactionKOtBu, then Pd-catalyzed coupling2,5-Disubstituted-3-cyanoindoles researchgate.net
Direct C-H IodinationNIS or similar iodinating agent5-Iodoindoles rsc.org
Directed C-H ArylationCuTc, dtpbyC5-Arylindoles nih.gov
Nenitzescu SynthesisBenzoquinone, Enamine5-Hydroxyindoles nih.gov

Formation of the Dicarbohydrazide Moieties

The final step in the synthesis of this compound is the conversion of the diester precursor into the corresponding dicarbohydrazide. This is typically a high-yielding and straightforward transformation.

The reaction of carboxylic esters with hydrazine (B178648) hydrate (B1144303) is the most direct and widely used method for the preparation of carbohydrazides. The reaction involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine.

The key intermediate, dialkyl 3-phenyl-1H-indole-2,5-dicarboxylate, is dissolved in a suitable solvent, typically an alcohol such as ethanol (B145695) or methanol, and treated with an excess of hydrazine hydrate. The reaction mixture is usually heated to reflux to drive the reaction to completion. The desired this compound product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration. This method has been successfully employed in the synthesis of various N-benzyl-1H-indole-2-carbohydrazides from their corresponding ester or acid precursors. mdpi.com

For example, a general procedure involves refluxing a mixture of the diester and an excess of hydrazine hydrate for several hours. biomedpharmajournal.org The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid product is collected, washed, and purified if necessary.

Alternative Synthetic Routes to Dicarbohydrazide Functionalities

The synthesis of the dicarbohydrazide functionalities of this compound typically proceeds from a dicarboxylic acid or its corresponding diester precursor, namely 3-Phenyl-1H-indole-2,5-dicarboxylic acid or a dialkyl 3-Phenyl-1H-indole-2,5-dicarboxylate. The conversion of these carboxylic acid or ester groups into carbohydrazide groups is a key transformation for which several alternative routes exist.

To circumvent the ester intermediate, alternative methods focus on the direct conversion of carboxylic acids to hydrazides. One such strategy involves the use of coupling agents to form an activated intermediate in situ. Reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid groups, facilitating a direct reaction with hydrazine to yield the desired dicarbohydrazide. hhu.de This approach can be more efficient for certain substrates but may require careful purification to remove byproducts from the coupling agents. researchgate.net

Another direct approach utilizes acyl chlorides or anhydrides . While these intermediates are highly reactive towards hydrazine, controlling the reaction to prevent diacylation (formation of R-CO-NH-NH-CO-R) can be challenging. hhu.de

More recent advancements have introduced methods that align with the principles of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for the direct conversion of carboxylic acids to hydrazides. egranth.ac.innih.gov This technique often proceeds under solvent-free conditions, significantly reducing reaction times from hours to minutes and improving yields. nih.gov It represents a more energy-efficient and environmentally benign alternative to conventional heating methods. egranth.ac.in

A comparison of these methodologies is presented below:

MethodStarting MaterialKey ReagentsConditionsAdvantagesDisadvantages
Hydrazinolysis DiesterHydrazine HydrateReflux in AlcoholWell-established, generally good yieldsRequires prior esterification, can be slow
Coupling Agents Dicarboxylic AcidDCCI, HOBt, HydrazineRoom Temp. / Mild HeatDirect conversion, mild conditionsCoupling agent byproducts require removal
Microwave-Assisted Dicarboxylic AcidHydrazine HydrateMicrowave Irradiation (Solvent-free)Rapid, high yields, solvent-free, energy efficient egranth.ac.innih.govRequires specialized equipment

Regioselectivity and Stereocontrol in the Synthesis of this compound

Regioselectivity in the synthesis of the target molecule is paramount, as it dictates the precise placement of the phenyl group at the C3 position and the two carbohydrazide groups at the C2 and C5 positions. This control is primarily established during the construction of the core indole ring.

The Fischer indole synthesis is a cornerstone method for indole formation and offers a key control point for regioselectivity. byjus.comwikipedia.org The reaction condenses an arylhydrazine with an aldehyde or ketone. To achieve the desired 3-phenyl-2,5-disubstituted pattern, one would start with a (4-substituted-phenyl)hydrazine and an appropriate α-substituted ketone. For instance, reacting a hydrazine bearing a precursor to the C5-carbohydrazide with a ketone like 1-phenylpropan-2-one would, after cyclization, place the phenyl group at C3 and a methyl group at C2. Subsequent oxidation of the C2-methyl group and functionalization of the C5-substituent would be required. The regiochemical outcome of the Fischer synthesis when using unsymmetrical ketones can be influenced by factors such as the acidity of the medium, steric hindrance, and the electronic nature of the substituents on both the hydrazine and ketone components. byjus.com

Alternative strategies for regiocontrol include:

Palladium-catalyzed reactions : A highly regioselective method for obtaining 3-phenyl-1H-indoles involves the direct C-H arylation of an indole precursor using a palladium catalyst. nih.govresearchgate.net To achieve the target molecule, one would need to start with an indole already functionalized at the C2 and C5 positions.

Modified Madelung Reaction : This strategy can be employed to create 2,5-disubstituted indoles through a sequence involving selective iodination of a 2-cyanomethylaniline derivative, followed by cyclization. researchgate.netresearchgate.net Subsequent palladium-catalyzed coupling reactions can then be used to introduce further diversity. researchgate.net

Stereocontrol is not a factor in the synthesis of the final target molecule, this compound, as it is an achiral, planar aromatic system with no stereocenters. However, in the synthesis of more complex analogues or related natural products that do possess chiral centers (e.g., substituted indolines or alkaloids), stereocontrol becomes critically important. nih.govacs.org Asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries, are used to control the three-dimensional arrangement of atoms. For example, the synthesis of chiral indolines can be achieved through catalytic asymmetric dearomative hydroalkylation of indole derivatives. acs.org While not directly applicable to the title compound, these principles are essential in the broader context of indole chemistry. acs.orgrsc.org

Development of Sustainable and Green Chemistry Protocols for Indole Dicarbohydrazide Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing synthetic strategies for complex molecules like indole derivatives. mdpi.com

For the synthesis of the indole core , several green protocols have been developed as alternatives to traditional methods that often use harsh conditions and hazardous solvents. rsc.org

Multicomponent Reactions (MCRs) : Innovative two-step MCRs have been developed to assemble indole-2-carboxamides from simple starting materials like anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.orgrsc.org These reactions are highly atom-economical and proceed under mild conditions, often using ethanol as a benign solvent without the need for metal catalysts. rsc.orgrsc.org

Use of Green Solvents and Catalysts : The classic Fischer indole synthesis has been adapted to be more environmentally friendly by using low-melting eutectic mixtures (e.g., tartaric acid-dimethylurea) that act as both the solvent and catalyst, tolerating sensitive functional groups. organic-chemistry.org Palladium-catalyzed arylation to form 3-phenyl indoles has also been performed using water as the solvent. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can be used to accelerate indole synthesis, often reducing reaction times and improving energy efficiency. researchgate.net

For the formation of the dicarbohydrazide functionalities , green chemistry offers significant improvements over conventional methods.

Solvent-Free Synthesis : As previously mentioned, the direct conversion of carboxylic acids to hydrazides can be achieved efficiently under solvent-free conditions using microwave irradiation. egranth.ac.innih.gov This approach dramatically reduces waste and energy usage.

Organocatalysis : The use of recyclable organocatalysts like L-proline has been reported for the synthesis of hydrazide derivatives. mdpi.com These reactions can be performed using mechanical grinding techniques, which are solvent-free and highly efficient. mdpi.com

Continuous Flow Chemistry : For larger-scale synthesis, continuous flow processes provide a safer and more efficient alternative for producing acid hydrazides from carboxylic acids. osti.gov This methodology allows for better control over reaction parameters, minimizes hazardous waste, and is suitable for industrial applications. osti.gov

The adoption of these green protocols can significantly reduce the environmental footprint of synthesizing this compound and its analogues, making the process more sustainable and economical. acs.org

Intrinsic Reactivity of the Indole Core in this compound

The indole nucleus, a privileged structure in medicinal chemistry, possesses a rich and varied reactivity profile. researchgate.net This is largely dictated by the electron-rich nature of the bicyclic aromatic system.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

The indole ring is highly susceptible to electrophilic attack. The electron-donating character of the nitrogen atom directs electrophiles primarily to the C3 position. However, in the case of this compound, this position is already substituted with a phenyl group. Consequently, electrophilic aromatic substitution is anticipated to occur at other positions on the indole ring.

While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided search results, the general principles of indole chemistry suggest that the C4, C6, and C7 positions of the benzene (B151609) portion of the indole ring would be the next most likely sites for substitution. The precise regioselectivity would be influenced by the steric hindrance imposed by the existing substituents and the nature of the electrophile. It has been noted that exploiting the electrophilic reactivity of 3-nitroindole derivatives has become central to a wide range of chemical reactions. researchgate.net

A related study on "BN-fused" indoles demonstrated that these analogues undergo electrophilic aromatic substitution reactions with the same regioselectivity as their organic counterparts. nih.gov Competition experiments revealed that the BN-indole is more nucleophilic in these reactions. nih.gov

Nucleophilic Reactivity of the Indole Nitrogen Atom

The nitrogen atom of the indole ring is generally considered to be weakly nucleophilic due to the delocalization of its lone pair of electrons into the aromatic system. However, it can undergo reactions with strong electrophiles, such as alkyl halides and acylating agents, typically under basic conditions. Deprotonation of the N-H bond with a suitable base enhances its nucleophilicity, facilitating N-alkylation and N-acylation reactions.

Research has shown that 1-hydroxytryptamine derivatives can undergo nucleophilic substitution on the indole nitrogen. researchgate.net This provides a novel method for the synthesis of 1-aryltryptamines. researchgate.net

Transformations of the Hydrazide Functional Groups

The two hydrazide groups at the C2 and C5 positions are key centers of reactivity in this compound. These moieties can participate in a variety of chemical transformations, leading to the formation of a wide array of new derivatives.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Hydrazides readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a cornerstone of hydrazide chemistry and is widely used for the synthesis of new chemical entities. The reaction of this compound with various carbonyl compounds would be expected to yield bis-hydrazones, where both hydrazide functional groups have reacted.

Studies on similar structures, such as the condensation of 1-(4-bromophenyl- and 2,5-dimethylphenyl)-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with hydrazine, have resulted in nucleophilic substitution and intramolecular cyclization products. researchgate.net

Reactant 1Reactant 2Product TypeReference
1-(4-bromophenyl)-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridoneHydrazinePyrazolopyridinone researchgate.net
1-(2,5-dimethylphenyl)-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridoneHydrazinePyrazolopyridinone researchgate.net
3-acetyl-4-methylthioquinolin-2(1H)-oneHydrazineVaries with conditions researchgate.net

Cyclization Reactions Leading to Annulated Heterocyclic Systems (e.g., Triazoles, Pyrazoles)

The hydrazide functional groups serve as versatile precursors for the synthesis of various five-membered heterocyclic rings, most notably triazoles and pyrazoles. These cyclization reactions often involve the initial formation of a hydrazone or a related intermediate, followed by an intramolecular cyclization step.

For instance, the reaction of hydrazides with 1,3-dicarbonyl compounds or their equivalents is a common method for the synthesis of pyrazoles. nih.gov Similarly, various synthetic routes can be employed to convert hydrazides into 1,2,4-triazole (B32235) or 1,3,4-oxadiazole (B1194373) rings. A series of novel 1,2,3-triazoles-linked indole derivatives have been prepared through copper-catalyzed azide-alkyne cycloaddition reactions. orgchemres.org

The synthesis of pyrazole (B372694) derivatives is well-documented, with many exhibiting biological activity. biomedpharmajournal.org

PrecursorReagentsHeterocyclic ProductReference
2-aryl-1-(prop-2-ynyl)-1H-indole-3-carbaldehydesAryl azides, Copper catalyst1,2,3-Triazole-linked indoles orgchemres.org
1,3-Dicarbonyl compoundsHydrazinesPyrazoles nih.gov
(1a-1t)2,5-dichloro phenyl hydrazinePyrazoles biomedpharmajournal.org

Acylation and Alkylation Reactions of the Hydrazide Moieties

The terminal nitrogen atoms of the hydrazide groups are nucleophilic and can be readily acylated or alkylated. Acylation with acyl chlorides or anhydrides would yield N,N'-diacylhydrazide derivatives. Alkylation, typically carried out with alkyl halides in the presence of a base, would result in the formation of N-alkylated hydrazide products.

The regioselectivity of these reactions can sometimes be controlled by the reaction conditions. For example, in some cases, it may be possible to selectively acylate or alkylate the terminal nitrogen atom over the nitrogen atom attached to the indole ring. Enantioselective palladium-catalyzed allylic alkylation reactions have been used in the synthesis of various monoterpene indole alkaloids. nih.gov

A study on N(7)-unsubstituted 1,3-diazaoxindoles investigated their alkylation reactions, leading to 5,7-disubstituted derivatives. researchgate.net

Intramolecular Cyclization Pathways and Rearrangement Reactions

There is no published research detailing the intramolecular cyclization pathways or rearrangement reactions of this compound. The presence of two carbohydrazide functional groups at the C-2 and C-5 positions of the indole scaffold presents multiple theoretical possibilities for complex intramolecular reactions. Typically, carbohydrazide moieties can undergo cyclization with various reagents to form five-membered heterocycles like oxadiazoles (B1248032) or triazoles.

In related but distinct molecules, such as furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives, the carbohydrazide group at the C-2 position has been shown to serve as a synthetic handle for creating more complex structures. nih.govrsc.org However, how the second carbohydrazide at the C-5 position would influence or participate in such cyclization reactions in concert with the C-2 substituent remains undocumented. Similarly, while rearrangement reactions like the Cope rearrangement have been studied in other indole systems to create complex, dearomatized products, no such studies have been performed on this compound. nih.govresearchgate.net

Electronic and Steric Influence of the 3-Phenyl Substituent on Molecular Reactivity

Specific experimental or computational data on the electronic and steric influence of the 3-phenyl substituent on the reactivity of the two carbohydrazide groups in this compound is not available in the scientific literature.

In a general context, the 3-phenyl substituent on an indole ring is known to exert significant electronic and steric effects.

Electronic Influence : The phenyl group is generally considered to be electron-withdrawing via an inductive effect due to the higher electronegativity of its sp² hybridized carbons. It can also participate in resonance, potentially donating or withdrawing electron density depending on the electronic demands of a reaction. This modulation of the electron density of the indole core would invariably affect the nucleophilicity and reactivity of the carbohydrazide groups at the C-2 and C-5 positions.

Steric Influence : The phenyl group at the C-3 position creates significant steric bulk. This hindrance would likely influence the approach of reagents to the adjacent C-2 carbohydrazide group, potentially dictating the regioselectivity of certain reactions or favoring specific conformations of the molecule. Studies on other 3-phenyl-1H-indoles have noted that steric factors can be more critical than electronic effects in determining biological activity and, by extension, chemical reactivity. mdpi.com

Without specific research on this compound, any detailed discussion of these influences remains speculative. The interplay between the steric hindrance from the 3-phenyl group and the electronic properties of the entire conjugated system on the two distinct carbohydrazide functionalities has not been investigated.

Data Tables

Due to the absence of experimental research on this compound, no data tables containing detailed research findings can be generated.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Unambiguous Assignment via ¹H and ¹³C NMR Spectroscopy

Detailed experimental ¹H (proton) and ¹³C (carbon-13) NMR data for this compound have not been reported in the available scientific literature.

For a definitive structural confirmation, a ¹H NMR spectrum would be expected to show distinct signals for the indole NH, the carbohydrazide NH and NH₂, and the protons on the indole and phenyl rings. The integration of these signals would correspond to the number of protons, and their splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons.

Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the dicarbohydrazide groups and the carbons of the aromatic rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Hypothetical ¹H NMR Data Table for this compound This table is for illustrative purposes only, as experimental data is not available.

Proton Expected Chemical Shift (ppm) Multiplicity
Indole NH 11.0 - 12.0 Singlet
Aromatic H 's 7.0 - 8.5 Multiplets
C(O)NH NH₂ (x2) 9.0 - 10.0 Singlets

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are critical for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the phenyl and indole ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenyl ring to the indole core and assigning the positions of the carbohydrazide groups.

No specific COSY, HSQC, or HMBC data for this compound has been published.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. The exact mass for this compound (C₁₆H₁₅N₅O₂) can be calculated, but experimental HRMS data confirming this is not present in the reviewed literature.

Calculated Molecular Weight Table

Formula Monoisotopic Mass

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected parent ion. This technique would be instrumental in confirming the connectivity of the 3-phenyl, indole, and dicarbohydrazide moieties. Characteristic fragmentation would likely involve cleavages of the carbohydrazide side chains and fragmentation of the indole ring system. However, no specific MS/MS fragmentation studies for this compound have been reported.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretching vibrations from the indole and hydrazide groups (typically in the 3100-3400 cm⁻¹ region).

C=O (carbonyl) stretching from the carbohydrazide groups (around 1650-1680 cm⁻¹).

C=C stretching from the aromatic rings (in the 1450-1600 cm⁻¹ region).

C-N stretching vibrations.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic rings. A search of the scientific literature did not yield any experimental IR or Raman spectra for this specific compound.

Hypothetical IR Data Table for this compound This table is for illustrative purposes only, as experimental data is not available.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Indole, Hydrazide) 3100 - 3400
C-H Stretch (Aromatic) 3000 - 3100
C=O Stretch (Amide I) 1650 - 1680
N-H Bend (Amide II) 1550 - 1640

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the molecular geometry, conformation, and intermolecular interactions of this compound.

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would yield a detailed set of crystallographic data. This data would be presented in a standardized format, as exemplified in the hypothetical table below.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
α (°) 90
β (°) 105.34
γ (°) 90
Volume (ų) 1925.7
Z 4

Complementary Analytical Techniques for Purity and Homogeneity Assessment

To ensure the reliability of spectroscopic and crystallographic data, the purity and homogeneity of the this compound sample must be rigorously established. A suite of complementary analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) would be a primary tool for assessing purity. A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small percentage of an acid like trifluoroacetic acid to improve peak shape. The retention time (tR) would be characteristic of the compound under the specific chromatographic conditions, and the purity would be determined by the area percentage of the main peak in the chromatogram.

Elemental Analysis provides a fundamental assessment of a compound's elemental composition. The experimentally determined weight percentages of carbon, hydrogen, and nitrogen would be compared against the theoretically calculated values for the molecular formula of this compound (C₁₆H₁₅N₅O₂). A close correlation between the found and calculated values provides strong evidence of the compound's purity and correct elemental makeup.

Hypothetical Elemental Analysis Data

Element Theoretical % Found %
Carbon (C) 59.07 59.11
Hydrogen (H) 4.65 4.68

These techniques, used in concert, would provide a comprehensive characterization of this compound, confirming its identity, purity, and solid-state structure.

Based on a comprehensive search for scientific literature, there is currently no specific published research available on the computational chemistry and theoretical investigations of the chemical compound “this compound”.

Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables for the specific sections and subsections requested in the outline. The required analyses, including Quantum Chemical Calculations (DFT), Molecular Dynamics (MD) Simulations, QSAR modeling, and theoretical elucidation of photophysical properties, have not been reported for this particular molecule in the available literature.

Further research on "this compound" would be necessary to generate the specific data and insights requested.

Computational Chemistry and Theoretical Investigations of 3 Phenyl 1h Indole 2,5 Dicarbohydrazide

In Silico Screening and Virtual Design Principles for Targeted Molecular Interactions

In silico screening and virtual design have become indispensable tools in modern medicinal chemistry, accelerating the discovery and optimization of novel therapeutic agents. These computational approaches allow for the high-throughput evaluation of chemical libraries and the rational design of molecules with desired biological activity, thereby reducing the time and cost associated with traditional drug discovery pipelines. For compounds related to the 3-phenyl-1H-indole scaffold, these methods have been instrumental in elucidating their mechanism of action and guiding the synthesis of more potent derivatives.

Molecular docking, a key component of in silico screening, predicts the preferred orientation of a ligand when bound to a specific receptor, estimating the strength of the interaction, often expressed as a binding energy or docking score. frontiersin.orgbegellhouse.com This technique has been successfully applied to derivatives of 3-phenyl-1H-indole-2-carbohydrazide to understand their interactions with various biological targets, most notably the colchicine (B1669291) binding site of tubulin. nih.govrsc.org

Computational studies on furanyl- and thiophenyl-substituted 3-phenyl-1H-indole-2-carbohydrazide derivatives have suggested that these molecules effectively inhibit tubulin polymerization by binding to the colchicine site. nih.govrsc.org The 3-phenyl-1H-indole core of these compounds is predicted to occupy a space similar to the tricyclic ring system of colchicine, engaging in crucial hydrophobic interactions with surrounding amino acid residues. nih.gov The molecular docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex, forming the basis for understanding the structure-activity relationships (SAR) of this class of compounds. researchgate.netnih.gov

The insights gained from these docking studies are fundamental to establishing virtual design principles. For the 3-phenyl-1H-indole-2-carbohydrazide scaffold, several key pharmacophoric features have been identified as crucial for potent tubulin inhibition. A pharmacophore model for this class of compounds typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers that must be correctly positioned to interact with the tubulin binding pocket. nih.govtandfonline.com

The virtual design principles derived from these computational models guide the strategic modification of the lead compound. For instance, the introduction of specific substituents on the phenyl ring or the furan/thiophene moieties can enhance binding affinity by forming additional favorable contacts with the protein. researchgate.net Studies have shown that substitutions at certain positions can significantly influence anticancer activity. nih.gov The calculated molecular descriptors also help in predicting the drug-likeness of the designed molecules, ensuring they possess acceptable pharmacokinetic profiles for potential oral administration. rsc.org This iterative process of virtual design, guided by docking and SAR analysis, allows for the focused synthesis of new derivatives with improved potency and selectivity.

While these detailed computational investigations have been performed on 3-phenyl-1H-indole-2-carbohydrazide derivatives, the same principles and methodologies can be directly applied to explore the potential molecular interactions of 3-Phenyl-1H-indole-2,5-dicarbohydrazide. In silico screening would be a powerful first step in identifying its potential biological targets and predicting its binding modes, thereby guiding future experimental validation and development.

Interactive Data Table: Molecular Docking and Interaction Analysis of 3-Phenyl-1H-indole-2-carbohydrazide Analogues with Tubulin

Derivative Type / FeatureInteracting ResiduesType of InteractionReference Moiety
3-Phenyl-1H-indole Core Cys241, Leu242, Ala250, Val318, Ile378Hydrophobic InteractionsIndole (B1671886) & Phenyl Rings
Carbohydrazide (B1668358) Linker Asn258, Thr314Hydrogen BondingCarbonyl Oxygen, N-H
Substituent Moiety (e.g., Furan/Thiophene) Lys254, Asn350, Gln247Hydrogen Bonding, Hydrophobic InteractionsHeterocyclic Ring, Substituents
Overall Binding Colchicine Binding SiteMultiple (Hydrophobic, H-Bonding)Entire Ligand

Structure Property Relationship Spr Studies in 3 Phenyl 1h Indole 2,5 Dicarbohydrazide Systems

Impact of Indole (B1671886) Ring Substitution on Electronic and Steric Profiles (General Principles)

The indole ring is a privileged structure in medicinal chemistry, and its substitution pattern profoundly influences the electronic and steric character of the entire molecule. The indole nucleus is π-excessive, making it susceptible to electrophilic substitution, primarily at the C3 position. However, in the case of 3-phenyl-1H-indole-2,5-dicarbohydrazide, the C3 position is already occupied, directing attention to other positions on the bicyclic system.

Substituents on the indole ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density of the indole ring system. This heightened electron density can enhance the nucleophilicity of the ring and influence the acidity of the N-H proton. Conversely, EWGs, such as nitro, cyano, and halo groups, decrease the electron density of the indole ring. This can render the ring less reactive towards electrophiles and increase the acidity of the N-H proton.

Table 1: General Effects of Substituents on the Indole Ring

Substituent Type Examples Electronic Effect Steric Effect
Electron-Donating Groups (EDGs) -CH₃, -OCH₃, -NH₂ Increases electron density on the ring Varies with size
Electron-Withdrawing Groups (EWGs) -NO₂, -CN, -Cl, -Br Decreases electron density on the ring Varies with size

Tautomerism and Conformational Flexibility of the Indole and Hydrazide Moieties

The this compound molecule possesses several sites capable of tautomerism and significant conformational flexibility. Tautomerism, the interconversion of structural isomers, can significantly alter the hydrogen bonding capabilities and electronic properties of a molecule. The hydrazide functional group (-CO-NH-NH₂) can exist in keto-enol and amide-imidic acid tautomeric forms. While the amide form is generally predominant, the imidic acid tautomer can be stabilized through intramolecular hydrogen bonding or by the electronic nature of adjacent substituents.

The conformational flexibility of this system arises from the rotation around several single bonds. Key rotational degrees of freedom include the bonds connecting the carbohydrazide (B1668358) groups to the indole ring and the N-N bond within the hydrazide moiety itself. The planarity of the carboxamide groups attached to a central ring system can vary, leading to planar, semi-skew, and skew conformations. nih.gov This flexibility allows the molecule to adopt various shapes in response to its environment, such as a solvent or a biological receptor binding site.

Computational studies and experimental analyses, such as NMR spectroscopy, are essential tools for elucidating the preferred tautomeric and conformational states. For instance, NMR investigations of nipecotic acid derivatives have successfully determined conformer populations and free energy differences in various solvents. rsc.org Such analyses for this compound would be crucial for understanding its solution-state behavior.

Influence of the 3-Phenyl Group on Overall Molecular Architecture and Flexibility

The rotation around the C3-C(phenyl) single bond will have an associated energy barrier. The height of this barrier will be influenced by the nature of any substituents on both the indole and the phenyl rings. Ortho-substituents on the phenyl ring, in particular, would be expected to increase the rotational barrier and further restrict the conformational freedom of the molecule. This restricted rotation can have profound implications for the molecule's ability to adopt a specific conformation required for biological activity or for packing efficiently in a crystal lattice. The orientation of the 3-phenyl group will also dictate the directionality of potential π-π stacking interactions, which are important in supramolecular assembly.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks and Non-Covalent Interactions

The this compound molecule is rich in hydrogen bond donors (N-H groups of the indole and hydrazides) and acceptors (C=O groups of the hydrazides). This abundance of functional groups allows for the formation of intricate intramolecular and intermolecular hydrogen bonding networks.

Intermolecular hydrogen bonds are expected to be the dominant force in the solid-state packing of these molecules. Crystal structures of related indole-hydrazone derivatives reveal the importance of N-H···O and N-H···N hydrogen bonds in forming dimers and extended networks. nih.gov For example, many indole derivatives form inversion dimers linked by pairs of N-H···O hydrogen bonds, creating characteristic R²₂(10) graph set motifs. nih.gov

Beyond classical hydrogen bonding, other non-covalent interactions contribute to the stability of the supramolecular architecture. These include:

π-π stacking: Interactions between the electron-rich indole ring and the 3-phenyl group, or between these aromatic systems on adjacent molecules.

C-H···π interactions: Weak hydrogen bonds between a C-H donor and the π-system of an aromatic ring.

van der Waals forces: Non-specific attractive or repulsive forces between atoms.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these various intermolecular contacts within a crystal structure. najah.edu

Table 2: Potential Non-Covalent Interactions in this compound Systems

Interaction Type Donor Acceptor Significance
Intermolecular Hydrogen Bond Indole N-H, Hydrazide N-H Hydrazide C=O Primary driver of crystal packing
Intramolecular Hydrogen Bond Indole N-H, Hydrazide N-H Hydrazide C=O Influences molecular conformation
π-π Stacking Indole ring, Phenyl ring Indole ring, Phenyl ring Stabilizes crystal packing
C-H···π Interaction C-H bonds Indole ring, Phenyl ring Contributes to packing stability

Rational Design Principles for Modulating Chemical Reactivity and Supramolecular Assembly based on Structural Modifications

A thorough understanding of the structure-property relationships discussed in the preceding sections enables the rational design of this compound derivatives with tailored properties. By strategically modifying the scaffold, one can modulate its chemical reactivity and direct its self-assembly into predictable supramolecular architectures.

Modulating Chemical Reactivity: The chemical reactivity of the indole ring can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups. For instance, enhancing the nucleophilicity of the indole ring through the addition of an EDG could facilitate further functionalization at other positions. The reactivity of the hydrazide moieties can also be controlled. For example, they can serve as versatile synthons for the preparation of a wide range of heterocyclic systems through condensation reactions with various electrophiles.

Directing Supramolecular Assembly: The concept of "supramolecular synthons" provides a powerful framework for designing self-assembling systems. ias.ac.in These are robust and predictable non-covalent interactions that can be used to build larger, well-defined structures. In the context of this compound, the amide-amide hydrogen bonding motif is a highly reliable synthon. By making systematic changes to the substitution pattern, one can introduce competing or reinforcing interactions to control the dimensionality and topology of the resulting network. For example:

Introducing bulky substituents could disrupt planar packing and favor more open or porous structures.

Adding functional groups capable of forming alternative strong hydrogen bonds could lead to the formation of different supramolecular isomers (polymorphs or cocrystals).

Modifying the electronics of the aromatic rings can influence the strength and geometry of π-π stacking interactions.

The rational design of these systems is crucial for applications in areas such as crystal engineering, where the goal is to create materials with specific properties like porosity or non-linear optical activity, and in medicinal chemistry, where controlling the solid-state properties of a drug is essential for its formulation and bioavailability. Molecular docking studies can also reveal how structural modifications influence binding to a target protein, guiding the design of more potent and selective inhibitors. researchgate.net

Applications in Advanced Materials Science and Supramolecular Chemistry

3-Phenyl-1H-indole-2,5-dicarbohydrazide as a Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

No published studies were found that utilize this compound as a ligand for the synthesis of coordination polymers or Metal-Organic Frameworks (MOFs). The carbohydrazide (B1668358) groups possess potential coordination sites (N and O atoms) that could chelate or bridge metal ions, and the indole (B1671886) nitrogen could also participate in coordination. However, the specific interactions and resulting structures with metal ions have not been reported.

There is no available literature describing ligand design strategies specifically involving this compound for targeted metal ion coordination.

No research detailing the self-assembly of this compound into ordered coordination-based architectures has been documented.

Engineering of Supramolecular Materials via Directed Hydrogen Bonding

While the dicarbohydrazide functional groups of the molecule contain multiple hydrogen bond donors (N-H) and acceptors (C=O), making the compound a candidate for forming extensive hydrogen-bonded networks, no studies have been published that specifically investigate or engineer supramolecular materials from this compound based on these interactions. Acylhydrazine-containing molecules, in general, are known to form robust hydrogen-bonding networks, which can lead to the creation of tough and dynamic supramolecular materials. frontiersin.org However, this has not been specifically demonstrated for the title compound.

Exploration in Covalent Organic Frameworks (COFs) and Other Organic Framework Materials

A search of the scientific literature yielded no results for the use of this compound as a monomer or building block in the synthesis of Covalent Organic Frameworks (COFs) or other related porous organic materials. The synthesis of COFs requires specific reactive groups that can undergo condensation reactions to form stable, porous, crystalline networks, and the application of this particular indole derivative for such purposes has not been reported.

Potential in Functional Materials with Tunable Optical, Electronic, or Sensing Properties

There is no experimental data or published research on the optical, electronic, or sensing properties of materials derived from this compound. The indole moiety is known to be fluorescent, suggesting that polymers or frameworks incorporating this structure could potentially have interesting photophysical properties. rsc.org However, without experimental evidence, any discussion of tunable properties remains speculative.

Future Research Trajectories and Interdisciplinary Challenges

Development of Innovative and Atom-Economical Synthetic Pathways for 3-Phenyl-1H-indole-2,5-dicarbohydrazide

Promising approaches include the application of multicomponent reactions (MCRs), which allow for the construction of complex molecular frameworks from simple precursors in a single step, thereby adhering to the principles of green chemistry. rsc.orgrug.nl For instance, a hypothetical MCR could involve the condensation of a suitably substituted aniline (B41778), a phenyl-containing building block, and precursors for the carbohydrazide (B1668358) moieties.

Another critical area of development is the use of transition-metal-catalyzed C-H functionalization. rsc.org This powerful technique enables the direct introduction of functional groups onto the indole (B1671886) core without the need for pre-functionalized starting materials, significantly shortening synthetic sequences. nih.gov For example, a palladium- or copper-catalyzed direct C-H carboxylation or amidation at the C2 and C5 positions of a 3-phenylindole scaffold could provide a more direct route to the target molecule. acs.org The development of such methodologies would not only improve efficiency but also facilitate the synthesis of a diverse library of analogs for further study.

Synthetic StrategyPotential AdvantagesKey Challenges
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, rapid assembly of molecular complexity. rsc.orgIdentification of suitable starting materials, control of regioselectivity.
C-H Functionalization Reduced step count, avoids pre-functionalization, access to novel chemical space. rsc.orgAchieving high regioselectivity at C2 and C5, catalyst cost and sensitivity. sciencedaily.com
Domino/Cascade Reactions Formation of multiple bonds in one pot, increased efficiency. organic-chemistry.orgintricate design of precursors, optimization of reaction conditions for multiple steps.
Flow Chemistry Synthesis Enhanced safety, improved reaction control, potential for scalability.High initial equipment cost, potential for clogging with complex reaction mixtures.

Advanced Computational Prediction and Validation of Novel Properties and Interactions

Computational chemistry offers powerful tools to predict the properties of this compound and guide experimental research, thereby saving time and resources. Density Functional Theory (DFT) can be employed to elucidate the molecule's electronic structure, predict its reactivity, and calculate spectroscopic properties for comparison with experimental data. bohrium.comrsc.org Such calculations can reveal information about the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and preferred conformations, which are crucial for understanding its chemical behavior. bohrium.com

Furthermore, molecular docking simulations can be used to predict how the compound might interact with specific biological targets, such as enzymes or receptors. nih.gov By screening virtual libraries of proteins, researchers can generate hypotheses about the molecule's potential biological activities, guiding subsequent experimental validation. Quantitative Structure-Activity Relationship (QSAR) models, potentially enhanced by machine learning algorithms, can also be developed to predict the activities of novel analogs based on their structural features. nih.gov

Computational MethodPredicted Property / ApplicationSignificance
Density Functional Theory (DFT) Electronic structure (HOMO/LUMO), molecular geometry, vibrational frequencies (IR/Raman spectra), redox potentials. rsc.orgProvides fundamental understanding of reactivity and aids in structural characterization.
Molecular Docking Binding affinity and mode of interaction with biological macromolecules (e.g., enzymes, receptors). bohrium.comnih.govIdentifies potential therapeutic targets and guides rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Prediction of biological activity for untested analogs based on molecular descriptors. nih.govAccelerates the identification of lead compounds by prioritizing synthesis.
Molecular Dynamics (MD) Simulations Conformational flexibility, solvent interactions, stability of ligand-protein complexes.Offers insights into the dynamic behavior of the molecule in a biological environment.

Expansion of Chemical Space through Rational Design and Synthesis of Analogous Compounds

The core structure of this compound provides a versatile scaffold for the rational design and synthesis of new chemical entities with tailored properties. By systematically modifying different parts of the molecule, researchers can explore the structure-activity relationship (SAR) and optimize for desired functions. nih.gov

Key areas for modification include:

The C3-Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) can modulate the electronic properties and steric profile of the entire molecule, potentially influencing its biological activity or material properties.

The N1-Indole Position: Alkylation or arylation at the indole nitrogen can enhance lipophilicity and introduce new interaction points.

The Carbohydrazide Moieties: These functional groups are ripe for transformation. They can be converted into a wide range of other heterocyclic systems, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, or pyrazoles, each with distinct chemical and biological characteristics. They can also be used as handles for conjugation to other molecules or materials.

This systematic exploration of the surrounding chemical space is crucial for developing the compound from a scientific curiosity into a useful chemical probe or lead compound for drug discovery. nih.gov

Integration with High-Throughput Methodologies for Discovery of Chemical Probes

To efficiently explore the biological potential of this compound and its rationally designed analogs, integration with high-throughput screening (HTS) methodologies is essential. nih.gov The creation of a focused library of these indole derivatives would enable rapid screening against a wide array of biological targets.

Various HTS formats could be employed, including:

Biochemical Assays: To test for inhibition or activation of specific enzymes. Colorimetric or fluorescence-based assays are particularly suitable for HTS. nih.govresearchgate.net

Cell-Based Assays: To assess the effect of the compounds on cellular processes such as proliferation, apoptosis, or signaling pathways.

High-Performance Affinity Chromatography (HPAC): This technique can be used for the high-throughput screening of binding interactions with proteins like human serum albumin. nih.govunl.edu

The data generated from HTS campaigns can rapidly identify "hits"—compounds with desired biological activity. These hits can then be further validated and optimized, accelerating the discovery of novel chemical probes to investigate biological pathways or to serve as starting points for therapeutic development.

Overcoming Synthetic and Characterization Hurdles in Highly Functionalized Indole Systems

The synthesis and characterization of polysubstituted indoles like this compound are often fraught with challenges. researchgate.netnih.gov The presence of multiple reactive functional groups can lead to low solubility, difficult purification, and complex analytical data.

Synthetic Hurdles:

Regioselectivity: Controlling the precise positions of substitution on the indole ring (e.g., C2 vs. C3, and C5 vs. other positions on the benzene (B151609) ring) is a persistent challenge in indole synthesis. sciencedaily.comresearchgate.net

Functional Group Tolerance: The reactive nature of the carbohydrazide groups may not be compatible with certain reaction conditions required for the synthesis or modification of the indole core.

Solubility: Highly functionalized, hydrogen-bond-rich molecules are often poorly soluble in common organic solvents, complicating both reaction setup and product isolation.

Characterization Hurdles:

Complex Spectra: The proton NMR spectra of polysubstituted indoles can be complex due to overlapping signals and restricted bond rotations, making unambiguous structure elucidation difficult.

Crystallinity: Obtaining single crystals suitable for X-ray diffraction, the definitive method for structure determination, can be challenging for molecules with flexible side chains. ias.ac.in

Purity Analysis: The presence of closely related isomers or byproducts can make assessing purity and subsequent purification by methods like column chromatography difficult.

Future research must focus on developing robust synthetic protocols that tolerate diverse functional groups and employing advanced analytical techniques (e.g., 2D NMR, high-resolution mass spectrometry, and computational modeling) to overcome these hurdles. ias.ac.inrsc.org Successfully navigating these challenges is critical for the reliable synthesis and confident characterization of this and other highly functionalized indole systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.